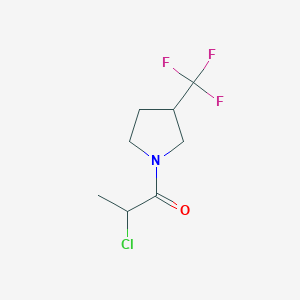

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF3NO/c1-5(9)7(14)13-3-2-6(4-13)8(10,11)12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHUYOHQCGIXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_7H_8ClF_3N, with a molecular weight of approximately 201.59 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

The compound's mechanism of action is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to influence binding affinity and selectivity towards specific proteins, which can enhance therapeutic efficacy.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine ring and the incorporation of fluorinated groups significantly affect biological potency. For instance, the trifluoromethyl substituent has been shown to improve interactions with target proteins by altering electronic properties and sterics .

Antimicrobial Activity

A study demonstrated that similar compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties against various strains of bacteria. The mechanism involved inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

| Compound | Activity | Mechanism |

|---|---|---|

| Compound A | Bactericidal | Inhibition of DNA gyrase |

| Compound B | Bacteriostatic | Inhibition of topoisomerase IV |

Neuropharmacological Effects

Another area of investigation focuses on the neuropharmacological effects of pyrrolidine derivatives. Research suggests that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders .

| Study | Findings |

|---|---|

| Study 1 | Enhanced dopamine release in vitro |

| Study 2 | Modulation of serotonin receptors |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits significant pharmacological properties, making it a candidate for drug development. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of drugs. Compounds with similar structures have been investigated for their effectiveness as analgesics, anti-inflammatory agents, and in treating neurological disorders .

Case Studies

- Neuropharmacology : Research indicates that derivatives of pyrrolidine compounds can modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety .

- Antimicrobial Activity : Some analogs have shown promising results against various bacterial strains, indicating potential use in developing new antibiotics .

Synthetic Organic Chemistry

Reactivity and Synthesis

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can serve as a versatile intermediate in organic synthesis. Its reactivity profile allows it to participate in various chemical transformations:

- Friedel-Crafts Acylation : The compound can act as an acylating agent in Friedel-Crafts reactions, facilitating the synthesis of complex aromatic compounds .

- Reductive Amination : It can undergo reductive amination with primary or secondary amines to generate substituted amines, which are valuable in synthesizing pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

The compound's unique structure allows it to be used in creating functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Studies

- Polymeric Coatings : Research has demonstrated that incorporating trifluoromethyl groups into polymeric coatings improves water repellency and chemical resistance, making them suitable for protective applications .

Agricultural Chemistry

Pesticide Development

The structural features of this compound suggest potential applications as a pesticide or herbicide. Compounds with similar functionalities have been explored for their efficacy against pests while minimizing environmental impact.

Case Studies

- Insecticidal Activity : Studies have shown that similar pyrrolidine derivatives exhibit insecticidal properties, indicating that modifications to this compound could lead to effective agricultural agents .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Neuropharmacology | Potential treatment for depression and anxiety |

| Antimicrobial Activity | Effective against various bacterial strains | |

| Synthetic Organic Chemistry | Friedel-Crafts Acylation | Facilitates synthesis of complex aromatic compounds |

| Reductive Amination | Generates substituted amines for pharmaceuticals | |

| Material Science | Polymeric Coatings | Enhances water repellency and chemical resistance |

| Agricultural Chemistry | Pesticide Development | Potential insecticidal properties |

Preparation Methods

Pyrrolidine Ring Functionalization with Trifluoromethyl Group

The trifluoromethyl group is generally introduced through nucleophilic or radical trifluoromethylation of a pyrrolidine precursor. Common reagents include trifluoromethyl iodide or trifluoromethylating agents under controlled conditions. For example, the preparation of trifluoromethyl-substituted pyrrolidines can be achieved by alkylation of pyrrolidine derivatives with trifluoromethyl-containing electrophiles or via copper-catalyzed trifluoromethylation reactions.

Representative Synthetic Procedure

While direct literature detailing the exact preparation of this compound is limited, related synthetic routes provide a framework:

- A pyrrolidine derivative bearing a trifluoromethyl group at the 3-position is prepared via nucleophilic substitution or metal-catalyzed trifluoromethylation.

- The pyrrolidine nitrogen is then acylated with 2-chloropropanoyl chloride in an inert solvent such as dichloromethane under cooling (0 °C) and in the presence of a base like triethylamine to neutralize the generated HCl.

- The reaction mixture is stirred for several hours at room temperature or slightly elevated temperatures to complete the acylation.

- The crude product is purified by chromatographic techniques such as flash chromatography or reverse-phase chromatography to afford the target compound.

This general approach aligns with the synthesis of structurally similar compounds reported in the literature, where halogenated propanone groups are introduced via acyl chloride intermediates and trifluoromethylated pyrrolidine rings are constructed through selective functionalization.

Data Table: Summary of Key Synthetic Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Trifluoromethylation | Pyrrolidine precursor + trifluoromethyl reagent (e.g., CF3I), Cu catalyst, base, solvent | Introduction of CF3 group at 3-position of pyrrolidine ring |

| 2 | Acylation | 2-Chloropropanoyl chloride, base (e.g., triethylamine), DCM, 0 °C to RT | Formation of amide linkage with chloro-propanone moiety |

| 3 | Purification | Chromatography (flash or reverse phase) | Isolation of pure this compound |

Research Findings and Challenges

- The trifluoromethyl group significantly influences the compound's reactivity and stability, requiring careful control of reaction conditions to avoid side reactions.

- The chloro substituent on the propanone moiety facilitates further functionalization but also demands stringent purification due to potential hydrolysis or substitution.

- Literature reports indicate yields around 25-30% for similar trifluoromethylated pyrrolidine derivatives after purification, suggesting moderate efficiency and the need for optimization.

- The compound's synthesis may involve sensitive intermediates that require inert atmosphere techniques and low temperatures to maintain integrity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one?

Answer:

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A common strategy involves reacting a propan-1-one precursor (e.g., 2-chloropropan-1-one) with 3-(trifluoromethyl)pyrrolidine under basic conditions. For example, amide bond formation using coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF, as demonstrated in the synthesis of structurally similar trifluoromethyl-pyridine derivatives . Key parameters include maintaining anhydrous conditions, controlled temperature (0–25°C), and stoichiometric optimization to minimize side products.

Basic: How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

Answer:

- 1H/13C NMR : The chloro and trifluoromethyl groups induce distinct splitting patterns. For instance, the pyrrolidine ring protons resonate between δ 2.5–3.5 ppm (multiplet), while the carbonyl carbon (C=O) appears near δ 205–210 ppm. The trifluoromethyl group (CF3) shows a characteristic quartet in 19F NMR .

- Mass Spectrometry : High-resolution ESI-MS should yield a molecular ion peak matching the exact mass (C9H12ClF3NO: calculated 254.06 g/mol). Fragmentation patterns (e.g., loss of Cl or CF3 groups) further validate the structure .

Advanced: How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

Answer:

The pyrrolidine ring’s conformation and substituent orientation can lead to stereoisomerism. For example:

- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) resolves enantiomers.

- X-ray Crystallography : Single-crystal analysis (via SHELXL ) confirms absolute configuration, as seen in related trifluoromethyl-propanone derivatives .

- Kinetic Control : Low-temperature reactions favor thermodynamically unstable isomers, while prolonged heating may lead to racemization .

Advanced: What crystallographic software and refinement parameters are optimal for resolving its crystal structure?

Answer:

- Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include:

- Validation : R-factor convergence (R1 < 5%), Hirshfeld surface analysis, and PLATON checks ensure structural reliability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Purity : HPLC-MS analysis (≥95% purity) ensures batch consistency. Impurities like residual solvents (e.g., DMF) can skew bioassay results .

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration) impact IC50 values. Standardize protocols per OECD guidelines.

- Structural Analogues : Compare activity with closely related compounds (e.g., 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one) to identify pharmacophore dependencies .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set models frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites.

- Solvent Effects : PCM (Polarizable Continuum Model) simulations assess solvation energy, critical for reaction kinetics in polar solvents .

- Docking Studies : AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes with hydrophobic pockets, leveraging CF3 interactions) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of chloro/trifluoromethyl vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced: How to analyze reaction intermediates and byproducts using LC-MS/MS?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.